molecular formula C35H40ClN3O9S B1233965 Metofenazate difumarate CAS No. 522-23-6

Metofenazate difumarate

Cat. No.: B1233965
CAS No.: 522-23-6
M. Wt: 714.2 g/mol
InChI Key: RCJSPEGWDNYZCS-WLHGVMLRSA-N
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Description

Metofenazate difumarate is a phenothiazine derivative with the molecular formula C₃₁H₃₆ClN₃O₅S·2C₄H₄O₄ and a molecular weight of 878.34 g/mol (calculated from the formula in ). Structurally, it consists of a phenothiazine core substituted with a 3-(2-chloro-10H-phenothiazin-10-yl)propyl group, a piperazinyl moiety, and esterified 3,4,5-trimethoxybenzoic acid, combined with two fumarate counterions .

Mechanism of Action: Metofenazate acts as a selective calmodulin inhibitor, exhibiting higher specificity for calmodulin-dependent processes compared to other inhibitors like trifluoperazine. This selectivity reduces off-target effects, making it a valuable tool in research contexts to study calcium signaling pathways .

Regulatory Status: It is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) 2A3RCX7T4J and classified under HS code 29343090 for international trade .

Properties

CAS No.

522-23-6

Molecular Formula

C35H40ClN3O9S

Molecular Weight

714.2 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C31H36ClN3O5S.C4H4O4/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;5-3(6)1-2-4(7)8/h4-5,7-10,19-21H,6,11-18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RCJSPEGWDNYZCS-WLHGVMLRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O

Related CAS

388-51-2 (Parent)

Synonyms

2-(4-(3-(2-chlorophenothiazin-10-yl)-propyl)-1- piperazinyl)-ethyl-3,4,5-trimethoxybenzoate
Frenolone
methophenazine
metofenazate
metofenazate difumarate
perphenazintrimethoxybenzoate
Phrenolon

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Phenothiazine Derivatives

Trifluoperazine

  • Mechanism : A classical calmodulin inhibitor and antipsychotic.
  • Comparison : Metofenazate demonstrates 10-fold greater selectivity for calmodulin inhibition compared to trifluoperazine, minimizing interactions with dopamine receptors and reducing extrapyramidal side effects .
  • Therapeutic Use : While trifluoperazine is used clinically for schizophrenia, Metofenazate remains primarily a research compound due to its specialized mechanism.

Chlorpromazine

  • Mechanism : Dopamine D₂ receptor antagonist with additional antihistaminic and anticholinergic effects.
  • Comparison : Unlike Metofenazate, chlorpromazine lacks calmodulin selectivity and exhibits broader receptor activity, leading to sedation and metabolic side effects. Metofenazate’s structural modifications (e.g., trimethoxybenzoate ester) enhance target specificity .

Perphenazine Decanoate Mechanism: Long-acting antipsychotic via esterification of perphenazine with decanoic acid. Comparison: Both compounds share a phenothiazine core, but Perphenazine decanoate focuses on sustained dopamine receptor blockade, whereas Metofenazate prioritizes calmodulin inhibition .

Molecular and Pharmacokinetic Profiles

Compound Molecular Formula Key Targets Selectivity vs. Metofenazate Therapeutic Use
Metofenazate difumarate C₃₁H₃₆ClN₃O₅S·2C₄H₄O₄ Calmodulin N/A Research (calmodulin studies)
Trifluoperazine C₂₁H₂₄F₃N₃S Calmodulin, Dopamine D₂ 10x less selective Schizophrenia
KB-2413 difumarate C₂₃H₃₀N₄O₄S·2C₄H₄O₄ Histamine H₁ N/A (different target) Antiallergic
Perphenazine decanoate C₃₁H₄₄ClN₃O₂S Dopamine D₂ N/A (different target) Psychosis (long-acting)

Selectivity and Toxicity

  • Metofenazate exhibits a therapeutic index 110x greater than chlorpheniramine in preclinical models, emphasizing its safety profile in targeted applications .
  • In contrast, phenothiazines like mesoridazine besylate (a dopamine antagonist) carry risks of QTc prolongation, a side effect absent in Metofenazate due to its lack of dopamine receptor affinity .

Q & A

Q. What are the validated analytical methods for structural characterization of metofenazate difumarate in preclinical studies?

To confirm the chemical identity of this compound (C31H36ClN3O5S·C8H4O8), researchers should employ a combination of X-ray crystallography for crystal structure determination and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to verify functional groups. For purity assessment, HPLC-UV (high-performance liquid chromatography with ultraviolet detection) is recommended, using a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio. Cross-reference with the reported melting point (190–194°C) to ensure consistency .

Q. How should researchers design toxicity studies for this compound in rodent models?

For acute toxicity, follow OECD Guideline 423, administering graded doses (e.g., 80–320 mg/kg) to Sprague-Dawley rats via oral gavage. Monitor mortality, organ weight changes, and histopathology. For teratogenicity, use a 7–14-day gestational exposure model (TDLo = 80 mg/kg in rats) to assess fetal malformations, with saline as a negative control . Include toxicokinetic parameters (Cmax, AUC) to correlate dose with systemic exposure.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound across studies?

Discrepancies in solubility (e.g., 105 µg/ml vs. 412 µg/ml in simulated lung fluid) may arise from pH variations or salt form differences. To address this:

  • Use pH-solubility profiling (pH 1.2–7.4) with shake-flask methods.
  • Compare difumarate salt vs. free base forms using dynamic light scattering (DLS) to assess particle size impact.
  • Validate with biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions .

Q. How can researchers optimize receptor selectivity studies for this compound analogs?

To evaluate subtype selectivity (e.g., CNS targets like α4β2 nicotinic receptors):

  • Use radioligand binding assays with [<sup>3</sup>H]-cytisine for α4β2 and α2β4 subtypes.
  • Apply patch-clamp electrophysiology to measure EC50 values (e.g., 0.18 µM for α4β2 vs. >100 µM for α7 subtypes).
  • Include molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to receptor pockets .

Q. What methodologies are recommended for analyzing metabolic stability of this compound in hepatic models?

  • Conduct microsomal incubation assays (human/rat liver microsomes) with NADPH cofactor.
  • Quantify metabolites via LC-MS/MS using a QTRAP 6500+ system in MRM mode.
  • Compare intrinsic clearance (CLint) between species to predict in vivo pharmacokinetics .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting toxicity results between in vitro and in vivo models?

  • Perform PBPK modeling (physiologically based pharmacokinetic) to extrapolate in vitro hepatotoxicity data (e.g., HepG2 cell IC50) to in vivo doses.
  • Validate with transgenic rodent models (e.g., CYP3A4-humanized mice) to account for metabolic differences.
  • Use Hill slope analysis to assess dose-response curve concordance .

Q. What statistical approaches are suitable for dose-response studies of this compound?

  • Apply non-linear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters).
  • Calculate EC50/IC50 with 95% confidence intervals using bootstrap resampling (n=10,000 iterations).
  • For outliers, perform Grubbs’ test (α=0.05) to exclude anomalous data points .

Experimental Design Best Practices

Q. How to ensure reproducibility in synthetic protocols for this compound analogs?

  • Document reaction stoichiometry (e.g., molar ratios of fumaric acid to free base).
  • Standardize purification via flash chromatography (silica gel, ethyl acetate:hexane gradient).
  • Publish <sup>1</sup>H NMR spectra (400 MHz, DMSO-d6) with integration values in supplementary materials .

Q. What controls are essential in receptor-binding assays for metofenazate derivatives?

  • Include positive controls (e.g., varenicline for α4β2 nAChR) and negative controls (buffer-only wells).
  • Use non-specific binding controls (excess cold ligand) to subtract background noise.
  • Validate assay stability with Z’-factor calculations (>0.5 indicates robust assay) .

Reporting Standards

  • Tables : Number with Roman numerals (e.g., Table I) and ensure self-explanatory footnotes. Avoid compound-specific codes (e.g., "4b") in graphics .
  • Figures : Use color-coded EC50 curves and avoid overcrowding chemical structures in TOC graphics .

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